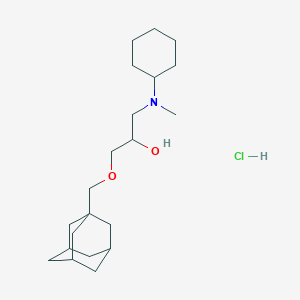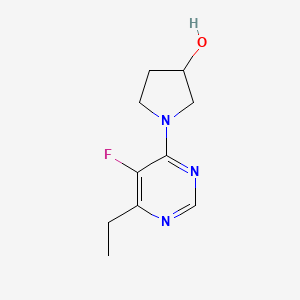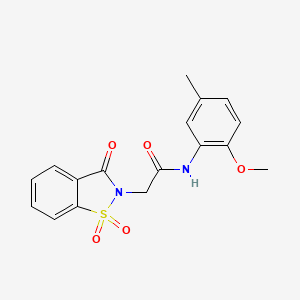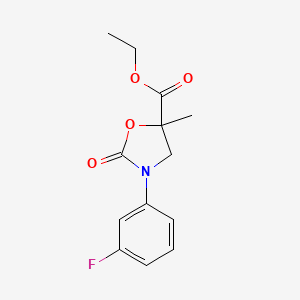
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound can be achieved through various methods, including fluorosulfonylation reactions or electrochemical oxidative processes .
Molecular Structure Analysis
The molecular structure of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide has been determined via single crystal X-ray diffraction. It crystallizes in the monoclinic system of P2₁/c space group .
Chemical Reactions Analysis
Preliminary mechanistic studies suggest a direct radical fragmentation and recombination of vinyl fluorosulfates through a free fluorosulfonyl radical (FSO₂˙) in the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides .
Wissenschaftliche Forschungsanwendungen
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamide derivatives, including compounds like N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide, have shown a wide spectrum of bioactive properties after chemical modifications of the classical antibacterial aminobenzenesulfonamide. These modifications have led to diverse medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. The extensive research in this area aims to design new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity, suggesting a promising future for these compounds in pharmaceutical development (He Shichao et al., 2016).
Sulfonamides as HIV-1 Inhibitors
Sulfonamide compounds, including the specific structure , may contribute significantly to antiretroviral therapy, particularly as inhibitors of human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. The structure-activity relationship studies of these compounds, including modifications at various positions of the sulfonamide moiety, have led to the development of promising drug candidates for the treatment of AIDS and related infections, highlighting the critical role of sulfonamides in advancing antiretroviral therapy (Valeria Famiglini & R. Silvestri, 2018).
Sulfonamides in Neurological Disease Treatment
The exploration of 5-HT(6) receptor antagonists, including sulfonamide derivatives, for the treatment of learning and memory disorders has been a significant area of research. The discovery of selective antagonists for this receptor suggests potential applications in cognition enhancement and the treatment of related neurological diseases, with several structurally different series of selective antagonists reported recently. This research underscores the importance of sulfonamide compounds in developing treatments for neurological conditions (M. G. Russell & R. Dias, 2002).
Sulfonamide-Based Antimicrobial and Anticancer Agents
N-sulfonylamino azinones, part of the broader sulfonamide family, have shown a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. These findings emphasize the versatility of sulfonamide compounds in medicinal chemistry and their potential in developing new therapeutic agents for various diseases (G. Elgemeie et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-5-12-23(17(2)14-16)31(27,28)25-20-8-11-22-18(15-20)4-3-13-26(22)32(29,30)21-9-6-19(24)7-10-21/h5-12,14-15,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAXPDXPSRRGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2806422.png)
![2-{benzyl[2-hydroxy-2-(thiophen-3-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2806424.png)



![1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone](/img/structure/B2806431.png)
![5-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2806434.png)

![2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2806436.png)
![2,6-dichloro-N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2806437.png)

![2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B2806442.png)
